![molecular formula C13H15N3O B15055792 2-(3-Methoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine](/img/structure/B15055792.png)
2-(3-Methoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Methoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine is a heterocyclic compound that belongs to the class of pyrazolo[1,5-A]pyrazines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of a methoxyphenyl group in the structure enhances its pharmacological properties, making it a compound of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-methoxyphenylhydrazine with a suitable diketone or ketoester under acidic or basic conditions to form the desired pyrazolo[1,5-A]pyrazine ring system . The reaction conditions often involve heating the reactants in a solvent such as ethanol or methanol, with the addition of catalysts like acetic acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of the compound on a large scale .
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Methoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine undergoes various chemical reactions, including:
Substitution: The methoxy group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of sodium hydride or other strong bases.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound, each with potentially unique pharmacological properties .
Applications De Recherche Scientifique
2-(3-Methoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine has been extensively studied for its applications in various scientific fields:
Mécanisme D'action
The mechanism of action of 2-(3-Methoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to various enzymes and receptors, including kinases and G-protein-coupled receptors, modulating their activity.
Pathways Involved: It influences signaling pathways related to cell proliferation, apoptosis, and inflammation, making it a potential therapeutic agent for cancer and inflammatory diseases.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,5,6,7-Tetrahydro[1,2,3]triazolo[1,5-A]pyrazine: Similar in structure but with a triazole ring instead of a pyrazole ring.
Imidazo[1,2-A]pyrazine: Contains an imidazole ring fused to a pyrazine ring, showing different biological activities.
Pyrrolopyrazine: A compound with a pyrrole ring fused to a pyrazine ring, known for its antimicrobial and anticancer properties.
Uniqueness
2-(3-Methoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine is unique due to the presence of the methoxyphenyl group, which enhances its pharmacological properties and makes it a versatile scaffold for drug development.
Propriétés
Formule moléculaire |
C13H15N3O |
|---|---|
Poids moléculaire |
229.28 g/mol |
Nom IUPAC |
2-(3-methoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine |
InChI |
InChI=1S/C13H15N3O/c1-17-12-4-2-3-10(7-12)13-8-11-9-14-5-6-16(11)15-13/h2-4,7-8,14H,5-6,9H2,1H3 |
Clé InChI |
UNVXWQMKVPXBAN-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)C2=NN3CCNCC3=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Bromo-5-methoxypyrido[3,4-b]pyrazine](/img/structure/B15055713.png)

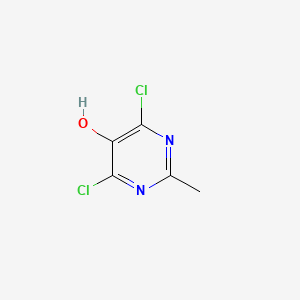



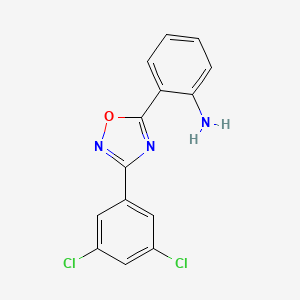
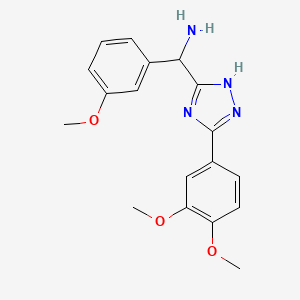
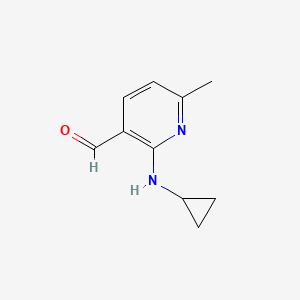

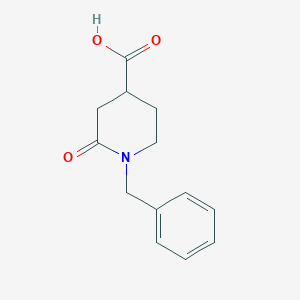
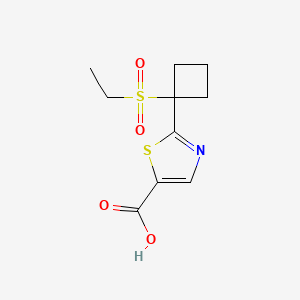

![2-(Difluoromethoxy)-7-methoxybenzo[d]oxazole](/img/structure/B15055785.png)
